(s)-2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound features a bromine atom and two methoxy groups attached to a phenyl ring, along with an amino group and a hydroxyl group on an ethan-1-ol backbone. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 3,5-dimethoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-3,5-dimethoxyphenol.
Amination: The brominated product is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.
Reduction: The intermediate product is reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(s)-2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
(s)-2-Amino-2-(4-chloro-3,5-dimethoxyphenyl)ethan-1-ol: Similar structure with a chlorine atom instead of bromine.
(s)-2-Amino-2-(4-fluoro-3,5-dimethoxyphenyl)ethan-1-ol: Similar structure with a fluorine atom instead of bromine.
(s)-2-Amino-2-(4-iodo-3,5-dimethoxyphenyl)ethan-1-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (s)-2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The methoxy groups also contribute to its distinct electronic and steric characteristics, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14BrNO3 |
---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-bromo-3,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14BrNO3/c1-14-8-3-6(7(12)5-13)4-9(15-2)10(8)11/h3-4,7,13H,5,12H2,1-2H3/t7-/m1/s1 |
InChI Key |
WZSYOPRQUQABOA-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1Br)OC)[C@@H](CO)N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.